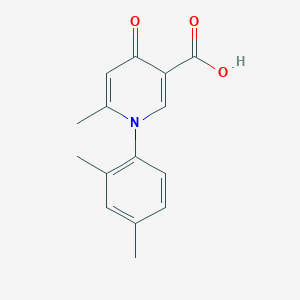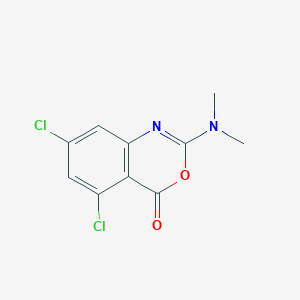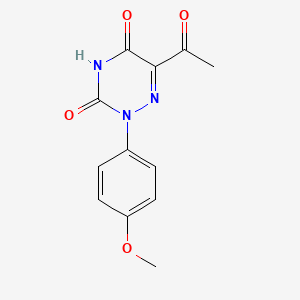
1-(2,4-Dimethylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, Dimethylphenylphosphine is prepared by the reaction of methylmagnesium halide with dichlorophenylphosphine . Another method involves the Suzuki–Miyaura coupling reaction which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Molecular Structure Analysis
The molecular structure of similar compounds like “2-(2,4-Dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid” and “Dimethylphenylphosphine” have been confirmed through single crystal X-ray analysis .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction. It involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “2-(2,4-Dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid” and “Dimethylphenylphosphine” include being colorless air-sensitive liquids .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-6-methyl-4-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-4-5-13(10(2)6-9)16-8-12(15(18)19)14(17)7-11(16)3/h4-8H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNLCUDOBQNPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(C(=O)C=C2C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one](/img/structure/B3037273.png)
![1-(3,4-dichlorobenzyl)-3-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B3037274.png)
![1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B3037275.png)
![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B3037276.png)
![1-(4-Bromophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B3037279.png)




![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B3037288.png)
![{4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone](/img/structure/B3037290.png)
